17-AAG -

17-AAG

Catalog Number: EVT-1597166
CAS Number:
Molecular Formula: C31H43N3O8
Molecular Weight: 585.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

17-Allylamino-17-demethoxygeldanamycin is classified as an antineoplastic agent and is part of the larger category of heat shock protein inhibitors. It has been studied extensively in preclinical models for its potential therapeutic applications in various cancers, including breast cancer, prostate cancer, and neurodegenerative diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of 17-allylamino-17-demethoxygeldanamycin typically involves the modification of the geldanamycin structure to enhance its pharmacological properties while reducing toxicity. One common method includes the introduction of an allylamino group at the 17-position of the geldanamycin molecule.

  1. Reagents and Conditions: The synthesis often employs reagents such as allylamine and various solvents under controlled temperatures.
  2. Procedure: The reaction mixture is stirred at room temperature for a specified duration, followed by extraction and purification processes such as column chromatography to isolate the final product .
  3. Yield: The yield of synthesized compounds can vary based on specific reaction conditions, but it is crucial to optimize these parameters to achieve high purity and yield.
Molecular Structure Analysis

Structure and Data

The molecular formula for 17-allylamino-17-demethoxygeldanamycin is C_20H_24N_2O_4. Its structure features a complex arrangement that includes:

  • A quinone moiety
  • An amino group at the 17-position
  • A methoxy group that has been removed from the original geldanamycin structure

The compound's three-dimensional conformation plays a vital role in its interaction with heat shock protein 90, influencing its binding affinity and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

17-Allylamino-17-demethoxygeldanamycin undergoes several significant chemical reactions, primarily involving its interaction with heat shock protein 90:

  1. Binding to Heat Shock Protein 90: The compound binds to the ATP-binding pocket of heat shock protein 90, inhibiting its function.
  2. Client Protein Degradation: This binding promotes the degradation of client proteins via proteasomal pathways, leading to reduced levels of oncogenic proteins .
  3. Cellular Effects: In treated cells, this results in apoptosis or programmed cell death, particularly in cancer cells that rely on these client proteins for survival.
Mechanism of Action

Process and Data

The mechanism through which 17-allylamino-17-demethoxygeldanamycin exerts its effects involves multiple pathways:

  1. Inhibition of Heat Shock Protein 90: By binding to heat shock protein 90, it disrupts the chaperone's ability to stabilize client proteins.
  2. Induction of Apoptosis: This disruption leads to an accumulation of misfolded proteins, triggering stress responses within the cell that ultimately result in apoptosis.
  3. Modulation of Signaling Pathways: The compound also affects signaling pathways related to cell growth and survival, enhancing apoptosis in cancer cells while potentially affecting normal cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Molecular Weight: Approximately 360.42 g/mol.
  2. Solubility: It has limited solubility in water but can be enhanced through formulation techniques such as encapsulation in liposomes .
  3. Stability: The compound is sensitive to light and moisture; thus, it requires careful handling during storage.

Relevant Data or Analyses

Studies have shown that formulations like liposomal encapsulation can significantly improve the bioavailability and stability of 17-allylamino-17-demethoxygeldanamycin, making it more effective for therapeutic applications .

Applications

Scientific Uses

The primary application of 17-allylamino-17-demethoxygeldanamycin lies in cancer therapy:

  1. Cancer Treatment: It has shown promise in treating various cancers by targeting heat shock protein 90-dependent pathways.
  2. Neurodegenerative Diseases: Research indicates potential benefits in conditions like Alzheimer's disease by reducing tau aggregation through modulation of heat shock protein interactions .
  3. Clinical Trials: Ongoing clinical trials are evaluating its efficacy in patients with breast cancer and other malignancies, focusing on its ability to serve as a biomarker for treatment response .
Molecular Mechanisms of Antitumor Activity

Hsp90 Chaperone System Inhibition

17-Allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) exerts its antitumor effects primarily through potent and selective inhibition of the heat shock protein 90 (Hsp90) molecular chaperone system. Hsp90 facilitates the conformational maturation, stability, and functional activation of numerous client proteins, many of which are oncogenic drivers. This inhibition occurs via competitive binding to the N-terminal ATP-binding pocket of Hsp90, preventing the ATP hydrolysis essential for the chaperone cycle [1] [6]. This interaction induces a conformational shift within the Hsp90 complex, disrupting its ability to stabilize client proteins [1] [9].

This disruption triggers the recruitment of co-chaperones, particularly Hsp70, and the ubiquitin-proteasome degradation machinery. The altered Hsp90 conformation exposes client proteins, leading to their polyubiquitination by E3 ubiquitin ligases (like CHIP) and subsequent degradation by the 26S proteasome [1] [6] [8]. Consequently, 17-AAG acts as a multi-targeted agent by simultaneously depleting numerous oncogenic client proteins crucial for cancer cell survival and proliferation.

Table 1: Key Events in Hsp90 Inhibition by 17-AAG

EventMolecular ConsequenceDownstream Effect
ATP-Binding Domain BlockadePrevents ATP hydrolysis essential for Hsp90 chaperone cycleIncomplete client protein activation/folding
Conformational ModulationAlters Hsp90 complex structureDisplacement of co-chaperones and client proteins
Hsp70 RecruitmentIncreased association with misfolded/destabilized clientsTargeting of clients for degradation
Ubiquitin-Proteasome ActivationPolyubiquitination of destabilized client proteinsProteasomal degradation of oncogenic clients

Client Protein Degradation and Oncogenic Pathway Disruption

The therapeutic efficacy of 17-AAG stems from its ability to induce the simultaneous degradation of multiple Hsp90 client proteins that drive oncogenic signaling across various cancer types. This results in the concerted disruption of critical cancer hallmarks.

Receptor Tyrosine Kinases (RTKs)

17-AAG potently induces the degradation of overexpressed or mutated receptor tyrosine kinases. HER2 (ErbB2), highly relevant in breast cancer, is a well-established Hsp90 client destabilized by 17-AAG, leading to the inhibition of downstream proliferative and survival signals [4] [9]. Similarly, the Epidermal Growth Factor Receptor (EGFR), frequently dysregulated in carcinomas, relies on Hsp90 for stability; 17-AAG treatment causes its ubiquitination and proteasomal degradation, effectively shutting down EGFR-driven oncogenic pathways [4] [9]. Degradation of these RTKs cripples mitogenic signaling and cell survival.

Signal Transduction Regulators

Key intracellular signaling nodes downstream of RTKs are critical Hsp90 clients. Raf-1 (including mutant B-RAF), a serine/threonine kinase central to the MAPK/ERK pathway regulating proliferation, is rapidly degraded upon 17-AAG treatment, abrogating MAPK signaling [1] [6]. Akt (PKB), a pivotal kinase in the PI3K survival pathway, is also an Hsp90 client. 17-AAG disrupts Hsp90-Akt interaction, leading to Akt dephosphorylation, inactivation, and degradation, thereby promoting apoptosis [5] [9]. The MYCN oncoprotein, amplified in high-risk neuroblastoma and other cancers, exhibits exceptional dependence on Hsp90 for stability. 17-AAG treatment causes significant downregulation of MYCN protein levels in MYCN-amplified neuroblastoma cells (e.g., IMR-32), correlating with potent anti-proliferative and pro-apoptotic effects [2] [7].

Transcription Factors and Cell Cycle Checkpoint Proteins

Transcription factors governing cell growth and survival are prominent Hsp90 clients. Mutant p53 proteins, which often acquire oncogenic gain-of-function properties and are highly unstable, are critically dependent on Hsp90. 17-AAG promotes the degradation of mutant p53, potentially restoring apoptotic sensitivity or eliminating its oncogenic functions [1] [3]. Proteins regulating cell cycle progression, such as Cyclin D1 and Cyclin B1, are also depleted by 17-AAG treatment, contributing to cell cycle arrest [5]. Furthermore, Hypoxia-Inducible Factor-1α (HIF-1α), a key mediator of the adaptive response to hypoxia and promoter of angiogenesis, is destabilized by 17-AAG, inhibiting its transcriptional activity [4].

Table 2: Key Oncogenic Client Proteins Degraded by 17-AAG

Client Protein CategorySpecific ExamplesAffected PathwaysFunctional Consequence of Degradation
Receptor Tyrosine Kinases (RTKs)HER2 (ErbB2), EGFRMAPK, PI3K-AktInhibition of proliferation/survival signals
Signal Transduction KinasesRaf-1, B-RAF, Akt, IKK, RIPKMAPK, PI3K-Akt, NF-κBCell cycle arrest, apoptosis sensitization
Transcription FactorsHIF-1α, MYCN, HSF1 (indirectly)Angiogenesis, Myc-driven transcriptionAnti-angiogenic, growth inhibition
Cell Cycle RegulatorsCyclin D1, Cyclin B1, CDK4Cell cycle progressionG1/S and G2/M arrest
Stability/Mutation-ProneMutant p53, BCR-ABLApoptosis evasion, proliferationRestoration of apoptosis, growth inhibition

Induction of Cytostatic and Cytotoxic Effects

The degradation of key client proteins by 17-AAG converges on the inhibition of cancer cell proliferation (cytostasis) and the induction of cell death (cytotoxicity), primarily apoptosis.

G2/M Phase Cell Cycle Arrest Mechanisms

17-AAG treatment induces a potent G2/M phase cell cycle arrest in various cancer cell lines. This arrest is primarily mediated by the depletion of critical regulators required for mitotic progression. The degradation of Cyclin B1, a key activator of CDK1 essential for the G2/M transition and mitosis initiation, is a major contributor to this arrest [1] [5] [8]. Additionally, the destabilization of Cell Division Cycle 2 (Cdc2)/CDK1 complexes and checkpoint kinases like Chk1, also Hsp90 clients, further disrupts mitotic entry and progression. In gallbladder cancer cells, 17-AAG treatment caused significant G2/M arrest alongside reduced expression of Cyclin B1 and Cyclin D1, directly linking client degradation to cytostatic effects [5].

Apoptotic Pathway Activation via Mitochondrial-Dependent Mechanisms

17-AAG triggers apoptosis predominantly through the intrinsic (mitochondrial) pathway. Client protein degradation leads to several pro-apoptotic signals: 1) Inactivation of anti-apoptotic proteins like Akt, which normally phosphorylates and inactivates pro-apoptotic factors; 2) Activation or upregulation of pro-apoptotic Bcl-2 family members like Bim; 3) Induction of mitochondrial outer membrane permeabilization (MOMP), resulting in cytochrome c release and caspase activation [6] [8] [9].

The BAX protein plays a critical role in executing 17-AAG-induced apoptosis. Studies using isogenic colon carcinoma HCT116 cells (BAX+/+ vs. BAX-/-) demonstrated that pharmacologically relevant concentrations of 17-AAG induced BAX-dependent apoptosis both in vitro and in vivo. In BAX-/- cells, apoptosis (measured by PARP cleavage and morphology) was significantly reduced, although a lower level of cell death occurred via necrosis. This highlights the central role of mitochondrial permeabilization and BAX in the apoptotic response to Hsp90 inhibition [6] [8]. Furthermore, 17-AAG treatment in neuroblastoma cells (IMR-32, SK-N-SH) increased markers of apoptosis, including cleavage of caspase-3 and PARP [2]. The downregulation of survival signals like p-ERK and upregulation of pro-apoptotic factors contribute to this cell death.

Modulation of Tumor Microenvironment

Beyond direct cancer cell killing, 17-AAG impacts the tumor microenvironment (TME), hindering processes essential for tumor growth and dissemination, namely angiogenesis and metastasis.

Suppression of Angiogenic Factors

Tumor angiogenesis, the formation of new blood vessels, is critically dependent on pro-angiogenic factors secreted by tumor and stromal cells. 17-AAG exerts potent anti-angiogenic effects primarily through the degradation of HIF-1α, a master transcriptional regulator of angiogenesis. Under hypoxic conditions (common in tumors), HIF-1α stability depends on Hsp90. 17-AAG disrupts this, leading to HIF-1α degradation and consequently, reduced transcription of its target genes, including Vascular Endothelial Growth Factor (VEGF) [4] [7]. Depletion of other Hsp90 clients, such as Src and Akt, which also regulate VEGF expression and endothelial cell survival/proliferation, further contributes to the anti-angiogenic activity. By suppressing VEGF and other angiogenic factors, 17-AAG impairs the tumor's ability to recruit new vasculature, limiting nutrient supply and potentially hindering growth [1] [4].

Inhibition of Metastatic Potential via Adhesion Receptor Regulation

Metastasis involves cancer cell detachment, migration, invasion, and adhesion at distant sites. 17-AAG inhibits multiple steps in this cascade. It significantly reduces cancer cell migration and invasion in vitro across various models, including neuroblastoma and prostate cancer cells [1] [2] [10]. A key mechanism involves regulating epithelial-mesenchymal transition (EMT) markers and adhesion receptors. 17-AAG treatment can modulate the expression of E-cadherin (an epithelial adhesion molecule whose loss promotes invasion) and N-cadherin (a mesenchymal marker associated with motility). Furthermore, it impacts L1CAM (L1 cell adhesion molecule, involved in invasion and metastasis) phosphorylation and function [2]. Crucially, studies in colon carcinoma models revealed an association between acquired resistance to 17-AAG and increased metastatic potential, characterized by downregulated E-cadherin and upregulated N-cadherin and β-catenin – hallmarks of EMT. This resistance and pro-metastatic phenotype were linked to elevated MUC1 (Mucin 1) expression. Knockdown of MUC1 re-sensitized resistant cells to 17-AAG and reduced their migration and adhesion, implicating MUC1 and adhesion receptor changes in both resistance and metastasis regulation by Hsp90 [3]. Therefore, while 17-AAG inhibits metastasis in sensitive cells, its effects on the EMT/adhesion axis can be complex in the context of resistance development.

Table 3: Effects of 17-AAG on the Tumor Microenvironment

Target ProcessKey Molecular Targets/EffectsFunctional Outcome
AngiogenesisHIF-1α degradation → ↓VEGF transcription; ↓Akt, ↓SrcReduced endothelial cell proliferation & migration; Impaired new blood vessel formation
Migration/InvasionModulation of E-cadherin, N-cadherin, p-L1CAM; ↓MMPs; ↓FAKDecreased cancer cell motility and tissue penetration
Adhesion (Primary Site & Metastasis)Altered integrin signaling; Complex regulation of MUC1Reduced detachment (primary); May inhibit or promote (in resistance) adhesion at secondary sites
EMTModulation of Slug, Snail, Twist; ↑E-cadherin (context-dependent)Potential suppression of mesenchymal, invasive phenotype

Properties

Product Name

17-AAG

IUPAC Name

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C31H43N3O8

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10-,20-15-/t17-,19+,24+,25+,27-,29+/m1/s1

InChI Key

AYUNIORJHRXIBJ-BGGMETADSA-N

Synonyms

17-(allylamino)-17-demethoxy-geldanamycin
17-(allylamino)-17-demethoxygeldanamycin
17-AAG
17-allyl-aminogeldanamycin
17-allylamino-17-demethoxygeldanamycin
17-allylamino-17-demethoxygeldanamycin hydroquinone
17-allylamino-17-demethoxygeldanamycin hydroquinone salt
17-allylamino-geldanamycin
17-allylaminogeldanamycin
17-N-allylamino-17-demethoxygeldanamycin
17AAG
CNF1010
IPI 493
IPI 504
IPI-493
IPI-504
IPI493
IPI504
NSC 330507
NSC-330507
retaspimycin hydrochloride
tanespimycin

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)/C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.